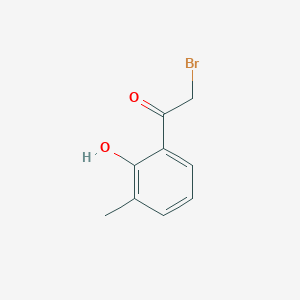
2-Bromo-2'-hydroxy-3'-methylacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2’-hydroxy-3’-methylacetophenone is an organic compound with the molecular formula C9H9BrO2. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the aromatic ring.
Mecanismo De Acción
Mode of Action
It’s known that brominated compounds often interact with their targets through halogen bonding, influencing the activity of the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2’-hydroxy-3’-methylacetophenone . Factors such as pH, temperature, and presence of other molecules can affect the compound’s interaction with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-2’-hydroxy-3’-methylacetophenone can be synthesized through the bromination of 2’-hydroxy-3’-methylacetophenone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 2-Bromo-2’-hydroxy-3’-methylacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2’-hydroxy-3’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-2’-hydroxy-3’-methylacetophenone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of fine chemicals and specialty materials .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3’-hydroxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-2’-methoxyacetophenone
- 2-Bromo-3’-nitroacetophenone
Uniqueness
2-Bromo-2’-hydroxy-3’-methylacetophenone is unique due to the presence of both a bromine atom and a hydroxyl group on the aromatic ring, which imparts distinct reactivity and binding properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
IUPAC Name |
2-bromo-1-(2-hydroxy-3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)12)8(11)5-10/h2-4,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORQZQMOCRELTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261643-22-4 |
Source


|
| Record name | 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
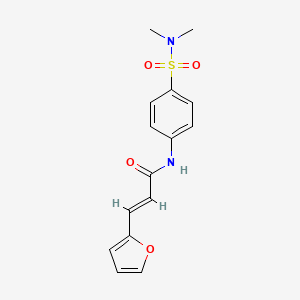
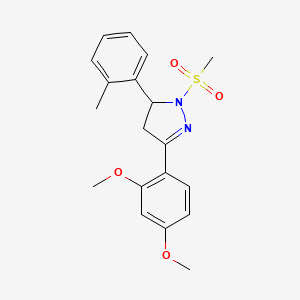
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2870457.png)
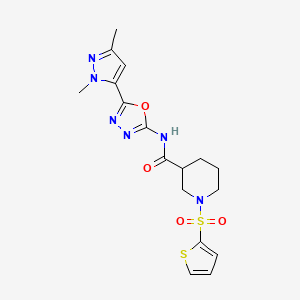
![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol](/img/structure/B2870459.png)
![2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2870462.png)
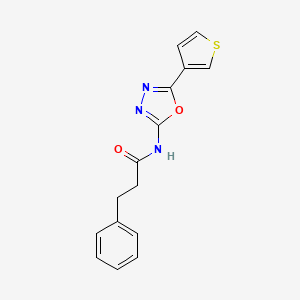
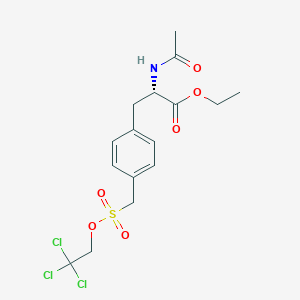
![3-chloro-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2870467.png)
![[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE](/img/structure/B2870469.png)
![2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide](/img/structure/B2870470.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)
![1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2870475.png)
